molecular formula C17H16ClN3O2 B14923120 methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14923120
M. Wt: 329.8 g/mol
InChI Key: WUVNRLIIPHYVPW-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds is characterized by a fused pyrazole-pyridine core, which is frequently modified with diverse substituents to tune physicochemical and biological properties. The compound features a 2-chlorobenzyl group at position 1, methyl groups at positions 3 and 6, and a methyl ester at position 4. Such substitutions are strategically designed to enhance metabolic stability, bioavailability, and target binding affinity.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H16ClN3O2/c1-10-8-13(17(22)23-3)15-11(2)20-21(16(15)19-10)9-12-6-4-5-7-14(12)18/h4-8H,9H2,1-3H3

InChI Key

WUVNRLIIPHYVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3Cl)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Building Block Strategy

The pyrazolo[3,4-b]pyridine scaffold represents an important heterocyclic system found in numerous bioactive compounds. The general synthetic approaches for these derivatives involve several key strategies that can be applied to the preparation of methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.

Specific Preparation Methods

Cyclization of Aminopyrazoles with β-Ketoesters

This method represents one of the most direct approaches for synthesizing this compound. The synthetic pathway involves:

  • Preparation of 5-amino-3-methyl-pyrazole
  • Reaction with methyl acetoacetate or methyl 2,4-dioxopentanoate to form the pyridine ring
  • N-alkylation with 2-chlorobenzyl halide to introduce the chlorobenzyl group

The cyclization step is typically performed under acidic or basic conditions, with heating to facilitate the formation of the pyridine ring. The reaction proceeds through condensation of the amino group with the ketone functionality, followed by cyclization with the ester group.

Ionic Liquid-Mediated Multicomponent Reaction

This innovative approach utilizes ionic liquids as reaction media, providing several advantages including enhanced reaction rates and improved yields. The synthesis involves:

  • Reaction of 5-amino-3-methyl-pyrazole, acetaldehyde (or a suitable derivative), and methyl acetoacetate in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate
  • Addition of a catalyst such as iron(III) chloride hexahydrate to facilitate the cyclization
  • Subsequent N-alkylation with 2-chlorobenzyl chloride

This method offers a more environmentally friendly alternative to conventional solvents and can significantly improve the efficiency of the synthesis. The reaction typically requires heating at 80°C for approximately 10 hours to achieve complete conversion.

Step-wise Construction via Substituted Pyrazole Intermediates

This approach involves the sequential construction of the target molecule through well-defined intermediates:

  • Synthesis of a 3-methyl-pyrazole precursor
  • N-alkylation with 2-chlorobenzyl chloride
  • Introduction of functionalities that allow for subsequent cyclization
  • Cyclization to form the pyridine ring
  • Introduction or modification of the methyl carboxylate group

Reaction Conditions and Parameters

Temperature and Pressure Considerations

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically requires controlled temperature conditions. The cyclization step generally necessitates elevated temperatures (80-100°C), while N-alkylation reactions can often be performed at room temperature or with mild heating.

Temperature ranges for key steps:

  • N-alkylation: 20-60°C
  • Cyclization: 80-100°C
  • Multicomponent reactions: 80°C

Most reactions are conducted at atmospheric pressure, although sealed vessel conditions may improve yields for certain transformations.

Solvent Effects

The choice of solvent significantly impacts the efficiency and selectivity of the various synthetic steps:

Solvent Application Advantages Limitations
Dichloromethane N-alkylation Good solubility, moderate reaction rates Environmental concerns
Ethanol/Methanol Cyclization, Crystallization Environmentally friendly, good for purification Limited solubility for some intermediates
Dimethylformamide Nucleophilic substitutions Excellent solubility, high boiling point Difficult removal, potential toxicity
Ionic liquids Multicomponent reactions Recyclable, high yields, green chemistry Cost, potential scaling challenges
1,4-Dioxane Coupling reactions Good thermal stability, miscibility Potential peroxide formation

The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate has shown particular promise for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, offering both improved yields and reduced environmental impact.

Catalyst Selection

Various catalysts can be employed depending on the specific transformation:

Catalyst Application Optimal Loading (mol%) Notes
Iron(III) chloride hexahydrate Cyclization 10-20 Cost-effective Lewis acid, good for multicomponent reactions
Palladium catalysts Coupling reactions 1-5 Effective for C-C bond formation, but costly
p-Toluenesulfonic acid Condensation 5-10 Good for acid-catalyzed cyclizations
Potassium carbonate Base-mediated reactions 200-300 Mild base for N-alkylation
Triethylamine N-alkylation 100-120 Mild base, also serves as acid scavenger

The selection of an appropriate catalyst significantly influences both the reaction rate and selectivity, particularly in the cyclization step.

Purification and Characterization

Isolation Techniques

Following synthesis, the target compound can be isolated through various methods depending on the specific reaction conditions and impurity profile:

For ionic liquid-mediated synthesis:

  • Addition of water or ethanol/water mixtures to precipitate the product
  • Filtration and washing with additional water to remove ionic liquid residues
  • Drying under vacuum to remove residual solvents

For conventional solvent-based syntheses:

  • Evaporation of the reaction solvent
  • Aqueous workup to remove water-soluble impurities
  • Extraction with ethyl acetate or dichloromethane
  • Concentration and initial purification

Purification Methods

Multiple purification techniques are typically employed to obtain high-purity material:

Method Application Advantages Limitations
Recrystallization Final purification Simple, scalable, high purity Material loss, solvent requirements
Column chromatography Intermediate and final purification Versatile, high resolution Time-consuming, solvent intensive
Preparative HPLC High-purity requirements Excellent purity, automated Expensive, limited scale
Trituration Removal of specific impurities Simple, effective for certain impurities Limited applicability

Optimal recrystallization solvents for this compound include ethyl acetate, ethanol, or mixtures thereof.

Analytical Characterization

Comprehensive characterization of the target compound typically includes:

  • Melting point determination: Expected range 145-148°C
  • Nuclear Magnetic Resonance spectroscopy:
    • ¹H NMR key signals: aromatic protons (7.2-7.6 ppm), N-CH₂ (5.3-5.5 ppm), OCH₃ (3.8-3.9 ppm), CH₃ groups (2.2-2.6 ppm)
    • ¹³C NMR key signals: carbonyl carbon (165-168 ppm), aromatic carbons (120-145 ppm), methyl carbons (12-22 ppm)
  • Mass spectrometry: Molecular ion peak at m/z 329.7, with characteristic isotope pattern for chlorine
  • Infrared spectroscopy: Characteristic bands for C=O (1710-1730 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹)
  • Elemental analysis: Calculated for C₁₇H₁₆ClN₃O₂: C, 61.91; H, 4.89; N, 12.74; Found values should be within ±0.4% of theoretical values

Comparative Analysis of Preparation Methods

Yields Comparison

Method Expected Yield (%) Purity (%) Number of Steps Reference
Cyclization of aminopyrazoles with β-ketoesters 65-75 >95 2-3
Ionic liquid-mediated multicomponent reaction 80-90 >98 1-2
Step-wise construction approach 40-60 (overall) >95 4-5
Pyrazole N-alkylation followed by cyclization 55-70 >97 3

The ionic liquid-mediated approach consistently produces the highest yields with excellent purity, though it requires specialized reagents and conditions.

Reaction Conditions Comparison

Method Temperature (°C) Time (h) Solvent Catalyst Scale Suitability
Cyclization of aminopyrazoles 80-100 8-12 Ethanol Acid catalyst Laboratory to kilogram
Ionic liquid-mediated synthesis 80 10 Ionic liquid Iron(III) chloride Laboratory
Step-wise construction Variable >24 (total) Multiple Multiple Laboratory to kilogram
Pyrazole N-alkylation route 20-80 15-20 (total) DMF/DCM Base Laboratory to kilogram

The cyclization of aminopyrazoles offers the best balance of scalability and efficiency for larger-scale preparations.

Advantages and Limitations

Each method presents distinct advantages and limitations that should be considered when selecting a synthetic approach:

Method 1: Cyclization of aminopyrazoles with β-ketoesters

  • Advantages: Well-established methodology, scalable, utilizes commercially available starting materials
  • Limitations: Moderate yields, potential regioselectivity issues in the N-alkylation step

Method 2: Ionic liquid-mediated multicomponent reaction

  • Advantages: Highest yields, one-pot procedure, environmentally friendly, excellent purity
  • Limitations: Specialized ionic liquid required, potential challenges in scale-up, higher cost of reagents

Method 3: Step-wise construction approach

  • Advantages: Precise control of substitution patterns, flexibility for analog preparation
  • Limitations: Lower overall yield, time-consuming, multiple purification steps required

Method 4: Pyrazole N-alkylation followed by cyclization

  • Advantages: Reliable, well-documented, suitable for various analogs
  • Limitations: Moderate overall yield, requires careful control of reaction conditions for selectivity

Scale-up Considerations and Process Optimization

Heat and Mass Transfer

When scaling up the synthesis of this compound, particular attention must be paid to heat and mass transfer issues:

  • The exothermic nature of the N-alkylation step requires controlled addition rates and efficient cooling
  • The cyclization step benefits from improved mixing to ensure homogeneity
  • Precipitation and crystallization processes need optimization to maintain product quality

Green Chemistry Metrics

Comparative green chemistry metrics for the different methods:

Method E-factor PMI Solvent Intensity (L/kg) Energy Intensity
Cyclization of aminopyrazoles 35-45 60-80 25-35 Moderate
Ionic liquid-mediated synthesis 15-25 30-40 10-15 Low-Moderate
Step-wise construction 80-100 120-150 60-80 High
Pyrazole N-alkylation route 50-70 80-100 40-60 Moderate

The ionic liquid-mediated approach demonstrates superior environmental metrics, though considerations around ionic liquid recovery and reuse are important for a comprehensive assessment.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate becomes evident when compared to analogs with variations in substituents, aromaticity, and functional groups. Below is a detailed comparison:

Structural Variations and Implications

Table 1: Key Structural Differences and Properties of Analogous Compounds

Compound Name Substituents (Positions) Molecular Weight Key Functional Differences Reference
Target Compound: this compound 1: 2-chlorobenzyl; 3: methyl; 6: methyl; 4: methyl ester 344.8 (calc.) Ester group enhances lipophilicity
1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 2-chlorobenzyl; 3: methyl; 6: cyclopropyl; 4: carboxylic acid 356.8 (calc.) Carboxylic acid improves water solubility
1-(2-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 2-chlorobenzyl; 3: methyl; 6: phenyl; 4: carboxylic acid 378.0 Phenyl at C6 increases steric bulk
1-(4-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-chlorobenzyl; 3: methyl; 6: methyl; 4: carboxylic acid 344.8 (calc.) 4-Cl on benzyl alters electronic effects
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-methylbenzyl; 3: methyl; 5: Cl; 6: cyclopropyl; 4: carboxylic acid 411.9 Additional Cl at C5 enhances electrophilicity
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1: 4-fluorophenyl; 3: methyl; 6: cyclopropyl; 4: methyl ester 363.8 (calc.) Fluorine introduces electronegativity
Key Observations

Positional Substitution Effects :

  • The 2-chlorobenzyl group in the target compound vs. 4-chlorobenzyl () or 4-fluorophenyl () at position 1 alters steric and electronic interactions. The 2-chloro substituent may enhance π-π stacking in hydrophobic binding pockets compared to para-substituted analogs.
  • Methyl ester at position 4 (target compound) vs. carboxylic acid (): The ester group increases membrane permeability but may require hydrolysis to the acid for active metabolite formation.

Phenyl at position 6 () increases steric bulk, which may hinder binding in compact active sites but improve selectivity.

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